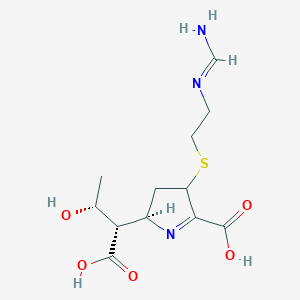
Imipenemoic acid
Overview
Description
Imipenemoic acid is a potent antibiotic belonging to the carbapenem class of beta-lactam antibiotics. It is known for its broad-spectrum activity against a wide range of bacteria, including those resistant to other antibiotics. This compound is often used in combination with cilastatin, an inhibitor of dehydropeptidase I, to prevent its rapid degradation in the kidneys.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipenemoic acid is synthesized through a series of chemical reactions starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The synthesis involves the formation of the N-formimidoyl derivative of thienamycin through a series of steps including oxidation, reduction, and substitution reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to produce thienamycin, followed by chemical modifications to convert it into this compound. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Imipenemoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final this compound compound.
Scientific Research Applications
Imipenemoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Utilized as an antibiotic in the treatment of severe bacterial infections, including those caused by multi-drug resistant bacteria.
Industry: Applied in the pharmaceutical industry for the production of various antibiotic formulations.
Comparison with Similar Compounds
Imipenemoic acid is compared with other carbapenem antibiotics such as meropenem, ertapenem, and doripenem. While all these compounds share similar mechanisms of action, this compound is unique in its high resistance to beta-lactamases, enzymes that degrade beta-lactam antibiotics. This makes it particularly effective against beta-lactamase-producing bacteria.
List of Similar Compounds
Meropenem
Ertapenem
Doripenem
Cilastatin: (often co-administered with this compound)
This compound continues to be a valuable antibiotic in the fight against bacterial infections, especially those caused by resistant strains. Its unique properties and broad-spectrum activity make it an essential tool in both clinical and research settings.
Properties
IUPAC Name |
(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWNUMDSNUHAH-AIPQFCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197869-90-1 | |
| Record name | Imipenemoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIPENEMOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


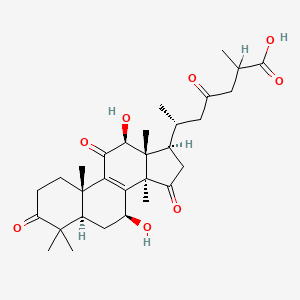
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
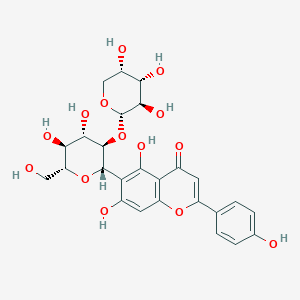
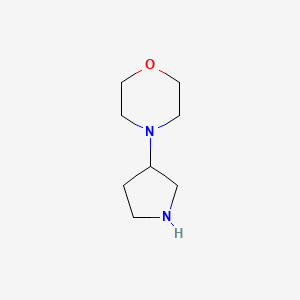
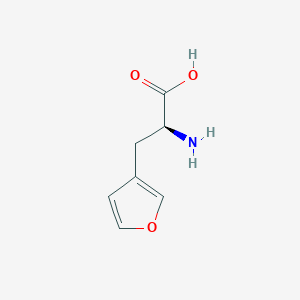

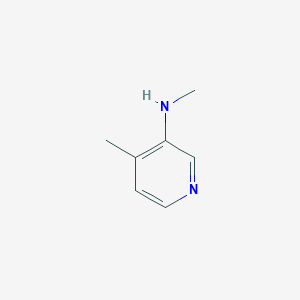

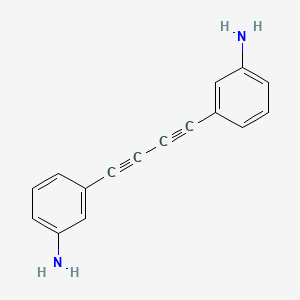
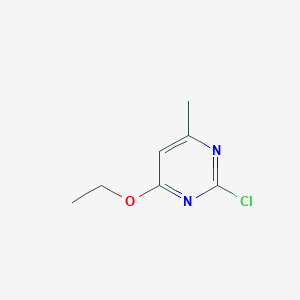


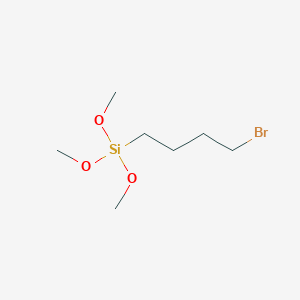
![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)
